molecular formula C10H8N2O B100560 1-Phenylpyrimidin-2(1H)-one CAS No. 17758-13-3

1-Phenylpyrimidin-2(1H)-one

Cat. No.: B100560
CAS No.: 17758-13-3
M. Wt: 172.18 g/mol
InChI Key: FADDGUDTESIUNX-UHFFFAOYSA-N
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Description

1-Phenylpyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring with a phenyl group attached to the first carbon and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrimidin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-phenylurea with formamide under acidic conditions. The reaction typically proceeds as follows:

    Reactants: N-phenylurea and formamide

    Catalyst: Acid (e.g., hydrochloric acid)

    Conditions: Heating the mixture to 150-200°C for several hours

Another method involves the condensation of benzamidine with ethyl formate, followed by cyclization:

    Reactants: Benzamidine and ethyl formate

    Catalyst: Base (e.g., sodium ethoxide)

    Conditions: Refluxing the mixture in ethanol

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can yield 1-phenylpyrimidin-2-amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: this compound N-oxide

    Reduction: 1-Phenylpyrimidin-2-amine

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-Phenylpyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenylpyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrimidin-4(3H)-one: Similar structure but with the keto group at the fourth position.

    1-Phenylpyrimidin-4(1H)-one: Similar structure but with the keto group at the fourth position.

    1-Phenyl-2-pyridone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

1-Phenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-phenylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADDGUDTESIUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384768
Record name 1-PHENYLPYRIMIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-13-3
Record name 1-PHENYLPYRIMIDIN-2(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of organometallic reagent influence the regioselectivity of reactions with 1-phenylpyrimidin-2(1H)-one?

A: Research indicates that the steric bulk of the organometallic reagent plays a crucial role in determining the major product formed during reactions with this compound []. For instance, using methylmagnesium iodide, a less bulky Grignard reagent, leads to the preferential formation of 4,6,6-trimethyl-1-phenyl-3,6-dihydropyrimidin-2(1H)-one. Conversely, employing methyllithium, a smaller and more reactive organolithium reagent, primarily yields 4,4,6-trimethyl-1-phenyl-3,4-dihydropyrimidin-2(1H)-one []. This difference in regioselectivity highlights the importance of carefully considering the steric properties of the organometallic reagent when planning synthetic routes involving this compound.

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